molecular formula C19H28O3 B1240762 7b-Hydroxydehydroepiandrosterone CAS No. 2487-48-1

7b-Hydroxydehydroepiandrosterone

Cat. No. B1240762
CAS RN: 2487-48-1
M. Wt: 304.4 g/mol
InChI Key: OLPSAOWBSPXZEA-GCNMQWDSSA-N
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Description

Synthesis Analysis

The enzyme cyp7b1 catalyzes the 7α-hydroxylation of DHEA in rat prostate and brain, suggesting a similar mechanism for the synthesis of 7β-OH-DHEA (Martin et al., 2001). This enzyme-mediated conversion is a significant pathway in the pre-receptor metabolism of steroids, influencing their biological activity in vivo. Moreover, the synthesis of 7β-hydroxy-epiandrosterone from starting compounds such as 3β-acetoxy-17,17-(ethylenedioxy)-5-androsten has been achieved through a series of oxidation and reduction reactions, highlighting a synthetic route to this compound with strong anti-inflammatory properties (Ricco et al., 2011).

Molecular Structure Analysis

The molecular structure of 7β-OH-DHEA and its epimers has been elucidated through various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and radioimmunoassay, confirming the presence of these metabolites in human serum and saliva (Hill et al., 2001). These analyses have contributed to our understanding of the structural aspects of 7β-OH-DHEA and its biological significance.

Chemical Reactions and Properties

7β-OH-DHEA undergoes various chemical reactions characteristic of hydroxylated steroids, including oxidation and reduction. The enzyme cyp7b1 is pivotal in catalyzing the hydroxylation of DHEA, leading to the formation of neurosteroids such as 7α-hydroxy DHEA in the brain (Rose et al., 1997). These chemical properties are crucial for the biological activities of 7β-OH-DHEA, including its interactions with other steroidogenic enzymes and receptors.

Scientific Research Applications

Detection and Quantification in Body Fluids 7β-Hydroxydehydroepiandrosterone and its epimers have been detected and quantified in various human body fluids like blood serum, saliva, and ejaculate. The findings serve as a foundation for comparative studies under different pathophysiological conditions, especially concerning autoimmune disorders (Hampl, Hill, & Stárka, 2002).

Antiproliferative Effects on Breast Cancer Cell Lines 7β-Hydroxydehydroepiandrosterone has shown to exert anti-estrogenic effects on breast cancer cell lines, inhibiting cell proliferation and inducing cell cycle arrest. This finding points towards its potential role in mammary cancer treatment and necessitates further investigation to understand its observed actions (Niro et al., 2012).

Chemical and Biochemical Production Studies have focused on the chemical and biochemical production of 7-hydroxylated C19-steroids like 7β-hydroxydehydroepiandrosterone, driven by their effects on inflammation, immune response, and cell repair. These approaches are vital for producing these compounds in sufficient quantities for research purposes (Ferroud, Revial, & Morfin, 2012).

Metabolism of Dehydroepiandrosterone 7β-Hydroxydehydroepiandrosterone plays a significant role in the metabolism of dehydroepiandrosterone, a factor crucial for vitality and function in the CNS. Its metabolism via oxysterol 7α-hydroxylase and 17-ketosteroid reductase activity in the human brain has been characterized, suggesting a neuroprotective function (Steckelbroeck et al., 2002).

properties

IUPAC Name

(3S,7R,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h10,12-15,17,20-21H,3-9H2,1-2H3/t12-,13-,14-,15-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPSAOWBSPXZEA-GCNMQWDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50431284
Record name 7beta-Hydroxydehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 7b-Hydroxydehydroepiandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

7b-Hydroxydehydroepiandrosterone

CAS RN

2487-48-1
Record name 7β-Hydroxy-DHEA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2487-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7beta-Hydroxydehydroepiandrosterone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002487481
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7beta-Hydroxydehydroepiandrosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50431284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.BETA.-HYDROXYDEHYDROEPIANDROSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923RBW7OJQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 7b-Hydroxydehydroepiandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

213 - 215 °C
Record name 7b-Hydroxydehydroepiandrosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004624
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Šulcová, L Stárka - Steroids, 1968 - Elsevier
… led in some instances (Rhizopus sp.) also to the formation of a mixture of both epimers (ll) and later on in the rat liver microsomes the formation of 7B-hydroxydehydroepiandrosterone …
Number of citations: 35 www.sciencedirect.com
L Viinikka, O Jänne, J Perheentupa, R Vihko - Clinica Chimica Acta, 1973 - Elsevier
Plasma neutral steroid sulphates and urinary neutral steroid sulphates and glucuronides from seven children (0.17–10.4 years) with steroid 21-hydroxylase deficiency were determined …
Number of citations: 19 www.sciencedirect.com
W Dai, P Yin, P Chen, H Kong, P Luo, Z Xu… - Analytical and …, 2014 - Springer
Hepatocellular carcinoma (HCC) is the fifth most common cancer in the world. Discovery of novel biomarkers for early HCC from other liver diseases such as cirrhosis is of great clinical …
Number of citations: 33 link.springer.com
C Ferroud, G Revial, C Ricco, O Hennebert… - … Molecular Biology and …, 2011 - degruyter.com
In order to develop an immunoassay of 7β-hydroxy-epiandrosterone, a stereoselective synthesis of a specific hapten, 7β-hydroxy-19-oxo-androstan 19-(O-carboxymethyl)oxime (17), …
Number of citations: 1 www.degruyter.com
H Arsad, NZ Ismail, SM Saad, IA Adebayo, ZM Toha… - 2022 - researchsquare.com
Clinacanthus nutans dichloromethane fraction (CN-Dcm) extract has previously been proven to suppress breast cancer (MCF7) cell proliferation. Despite this, the molecular …
Number of citations: 3 www.researchsquare.com

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